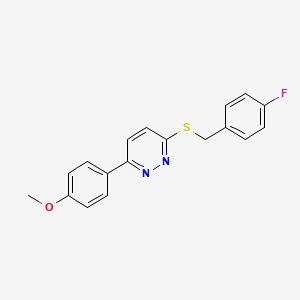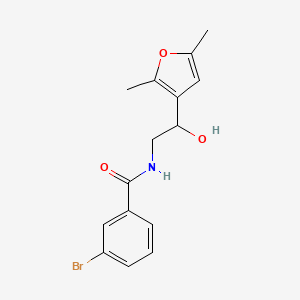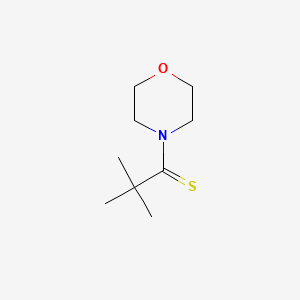![molecular formula C19H22N6O2S B2475418 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 941991-26-0](/img/structure/B2475418.png)
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a triazolopyrimidine ring and a tetrahydrofuran ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the heterocyclic rings. The exact structure could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and the electronic properties of its heterocyclic rings. For example, the triazolopyrimidine ring might participate in reactions with nucleophiles or electrophiles .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide”, also known as “2-({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide”.
Anticancer Activity
This compound has shown potential as an anticancer agent. The triazolo[4,5-d]pyrimidine scaffold is known for its ability to inhibit various kinases involved in cancer cell proliferation. Studies have demonstrated that derivatives of this scaffold can effectively inhibit the growth of cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) by targeting specific kinases .
Antimicrobial Properties
The compound exhibits significant antimicrobial properties. The presence of the triazole ring enhances its ability to interact with microbial enzymes, disrupting their function. This makes it a promising candidate for developing new antibiotics, particularly against resistant strains of bacteria .
Anti-inflammatory Effects
Research indicates that this compound can act as an anti-inflammatory agent. The triazolo[4,5-d]pyrimidine core has been found to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This property is valuable for treating chronic inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Agents
The compound has potential applications in neuroprotection. It can inhibit enzymes that degrade neurotransmitters, thereby enhancing their availability in the brain. This makes it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Antiviral Activity
The triazolo[4,5-d]pyrimidine scaffold is also being explored for its antiviral properties. It can inhibit viral replication by targeting viral enzymes, making it a potential therapeutic agent against viruses such as HIV and hepatitis .
Fluorescent Probes
The compound can be used as a fluorescent probe in biochemical assays. The triazole ring can be modified to enhance its fluorescence, making it useful for imaging and tracking biological processes in real-time .
Polymer Chemistry
In polymer chemistry, this compound can be used as a building block for creating novel polymers with unique properties. The triazole and pyrimidine rings provide sites for further functionalization, allowing the synthesis of polymers with specific characteristics for industrial applications .
作用機序
Target of Action
The primary target of this compound is Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity of 2-thiopyridine series .
Biochemical Pathways
The inhibition of LSD1 by this compound leads to changes in the methylation state of lysine residues, which can affect various biochemical pathways. These changes can lead to the inhibition of cancer proliferation and migration .
Pharmacokinetics
The compound’s structure-activity relationship studies (sars) were conducted by exploring three regions of this scaffold, leading to the discovery of a potent lsd1 inhibitor .
Result of Action
When cells (such as MGC-803 cells) are treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability is also suppressed .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-13-4-6-14(7-5-13)10-25-18-17(23-24-25)19(22-12-21-18)28-11-16(26)20-9-15-3-2-8-27-15/h4-7,12,15H,2-3,8-11H2,1H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVWVNCAVNYTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC(=O)NCC4CCCO4)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

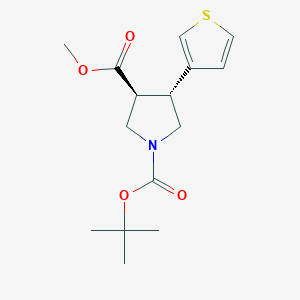
![1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2475336.png)
![N-(4-bromophenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2475337.png)

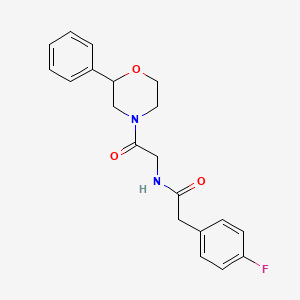
![5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2475340.png)
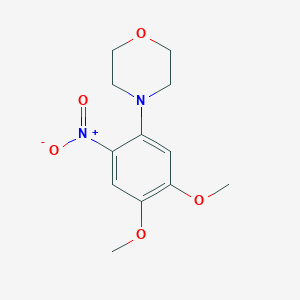
![2-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2475343.png)
![(2E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide](/img/structure/B2475346.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)benzamide](/img/structure/B2475349.png)
